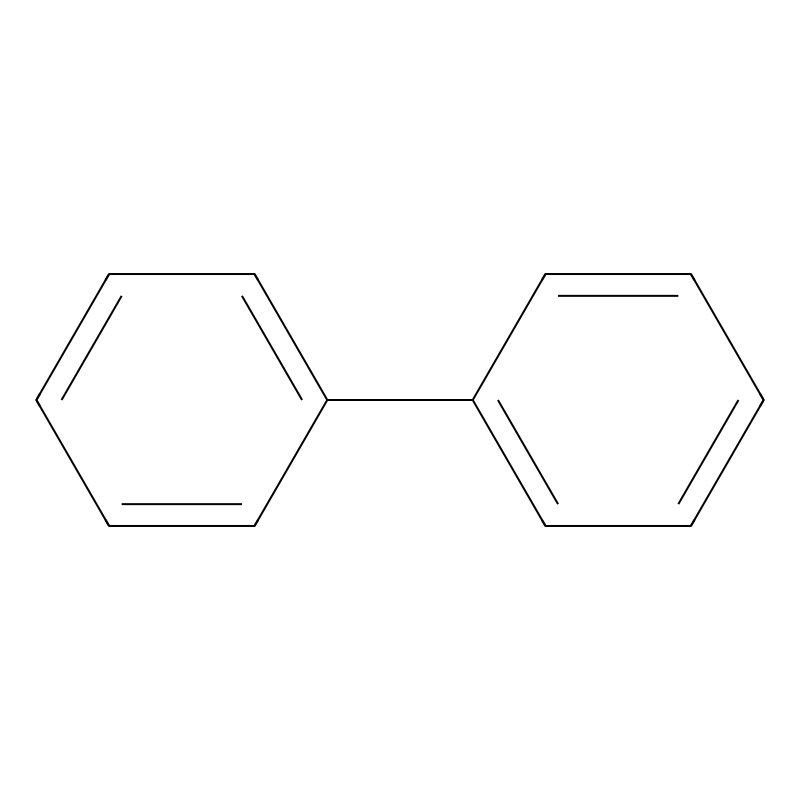

Biphenyl

C12H10

C6H5C6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H10

C6H5C6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol.

Soluble in alcohol, ether; very soluble in benzene

Soluble in oxygenated and chlorinated solvents.

In water, 7.48 mg/L at 25 °C

0.00748 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.0004

Insoluble in water

Soluble (in ethanol)

Insoluble

Synonyms

Canonical SMILES

Organic Chemistry

Biphenyl derivatives are used in the scalable synthesis and reactions of various compounds . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways . The outcomes of these reactions have led to the development of a wide range of biological and medicinal applications .

Medicinal Chemistry

Biphenyl derivatives serve as versatile platforms in medicinal chemistry . They are used to produce an extensive range of drugs . For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid is a third-generation topical retinoid primarily used for treating acne vulgaris . Another example is sonidegib, which acts as a drug for basal cell carcinoma .

Agriculture

Electronics

Heat Transfer

Food Preservation

Biphenyl prevents the growth of molds and fungus, and is therefore used as a preservative, particularly in the preservation of citrus fruits during transportation . It’s no longer approved as a food additive in the European Union . Its mildly toxic but can be degraded biologically by conversion into nontoxic compounds .

Dye Carrier

Pesticide Synthesis

Anti-Hypertensive Activity

Biphenyl derivatives are used in the study of anti-hypertensive activity . By using kNN-MFA with stepwise variable selection method approach, 3D QSAR models were generated to study the effect of steric, electrostatic, and hydrophobic descriptors on anti-hypertensive activity .

Electrical Insulating Fluids

Plasticizers and Fire Retardants

Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) were widely used in numerous applications because of their desirable properties . They were used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

Biphenyl, also known as diphenyl, is an aromatic hydrocarbon consisting of two benzene rings connected by a single covalent bond. Its molecular formula is or . At room temperature, biphenyl appears as colorless crystalline solids with a melting point of 69.2 °C (156.6 °F) and a pleasant odor. It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications .

Biphenyl naturally occurs in coal tar, crude oil, and natural gas and can be isolated from these sources via distillation. Industrially, it is produced as a byproduct of the dealkylation of toluene and through the oxidative dehydrogenation of benzene .

- Electrophilic Substitution: Similar to benzene, biphenyl can undergo electrophilic substitution reactions such as chlorination and sulfonation. The sulfonation reaction leads to the formation of p-hydroxybiphenyl, which has fungicidal properties .

- Halogenation: Biphenyl can react with halogens to form polychlorinated biphenyls (PCBs), which were historically used as industrial chemicals but are now restricted due to toxicity concerns .

- Coupling Reactions: Biphenyl can participate in various coupling reactions such as the Suzuki-Miyaura reaction and Ullmann reaction, which are significant for synthesizing biphenyl derivatives .

Biphenyl can be synthesized through several methods:

- Dealkylation of Toluene: This industrial method involves heating toluene in the presence of a catalyst to produce biphenyl and methane .

- Oxidative Dehydrogenation: Benzene can be oxidatively dehydrogenated to yield biphenyl under specific conditions .

- Gomberg–Bachmann Reaction: This laboratory method involves treating aniline with sodium nitrite and hydrochloric acid to produce benzene diazonium chloride, which then reacts with benzene to form biphenyl .

- Coupling Reactions: Biphenyl can also be synthesized through coupling reactions involving phenylmagnesium bromide and copper(II) salts or via metal-catalyzed reactions involving aryl halides .

Biphenyl has several important applications:

- Heat Transfer Fluids: It is commonly used in eutectic mixtures with diphenyl ether for heat transfer applications due to its thermal stability up to 400 °C .

- Intermediate in Chemical Synthesis: Biphenyl serves as an intermediate for producing polychlorinated biphenyls and other organic compounds such as emulsifiers and optical brighteners .

- Industrial Solvent: Its solubility in organic solvents makes it useful in various industrial processes.

Research on biphenyl interactions primarily focuses on its derivatives and their biological activities. Studies have shown that certain biphenyl compounds exhibit inhibitory effects on enzymes like tyrosinase, which is relevant for skin pigmentation disorders and other biological processes . Additionally, investigations into the environmental impact of polychlorinated biphenyls have highlighted their persistence and toxicity in ecosystems.

Biphenyl shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Naphthalene | Two fused benzene rings | More reactive due to additional π-electrons |

| Anthracene | Three fused benzene rings | Exhibits different physical properties (e.g., solid at room temperature) |

| Phenanthrene | Three fused benzene rings | Exhibits unique photophysical properties |

| Polychlorinated Biphenyls | Biphenyl with multiple chlorine substituents | Historically used as industrial chemicals; highly toxic |

Biphenyl's uniqueness lies in its simple structure consisting of two separate benzene rings, allowing for specific applications in heat transfer fluids and organic synthesis without the complexities associated with larger polycyclic aromatic hydrocarbons like naphthalene or anthracene.

Traditional industrial approaches to biphenyl synthesis have evolved significantly since the early twentieth century, establishing foundational methodologies that remain relevant in contemporary chemical manufacturing. The most historically significant and commercially viable traditional routes encompass thermal dehydrogenation of benzene and classical metal-mediated coupling reactions [1] [2].

Benzene Dehydrogenation Process

The thermal dehydrogenation of benzene represents one of the most straightforward industrial approaches to biphenyl production. This process operates through direct thermal coupling at elevated temperatures ranging from 375°C to 400°C under reduced pressure conditions of approximately 2 atmospheres [1]. The reaction proceeds according to the stoichiometric equation where two benzene molecules undergo dehydrogenative coupling to form biphenyl and hydrogen gas as a byproduct [1].

The dehydrogenation process achieves conversion rates of approximately 90% with selectivity favoring biphenyl formation [1]. Industrial implementation typically employs pipe flow reactors that facilitate continuous gas-phase operation, enabling efficient heat management and product separation [1]. The endothermic nature of the reaction necessitates external heating systems, often utilizing high-temperature furnaces or specialized heating media to maintain optimal reaction temperatures [1].

Process optimization studies have demonstrated that reaction yields reach 70% to 90% under controlled conditions, with the primary challenges involving energy consumption and hydrogen gas management [1]. The produced hydrogen gas represents a valuable co-product that can be utilized in downstream processes or sold as a commodity chemical, enhancing the overall economic viability of the process [1].

Historical Copper-Mediated Synthesis

The development of copper-mediated biphenyl synthesis traces its origins to early twentieth-century investigations into transition metal catalysis. Initial methodologies employed stoichiometric quantities of copper metal in high-temperature reactions with aryl halides, establishing the foundational principles for subsequent catalytic developments [3] [4].

Traditional copper-mediated synthesis typically involves heating bromobenzene with metallic copper at temperatures exceeding 200°C, resulting in biphenyl formation through reductive coupling mechanisms [3]. These early processes achieved yields ranging from 20% to 60%, with significant variations depending on reaction conditions and substrate selection [5]. The reaction mechanism proceeds through initial formation of copper-aryl intermediates, followed by subsequent coupling to generate the biphenyl product [4] [6].

Industrial applications of traditional copper-mediated synthesis faced limitations including harsh reaction conditions, inconsistent yields, and substantial waste generation [3]. Despite these challenges, the methodology established important precedents for understanding metal-mediated carbon-carbon bond formation that informed subsequent catalytic developments [7].

Coal Tar Extraction Methods

Historically, biphenyl extraction from coal tar represented a significant industrial source of this aromatic compound. Coal tar, a byproduct of coke production, contains naturally occurring biphenyl concentrations that can be isolated through fractional distillation processes [8]. This extraction methodology provided early industrial access to biphenyl before synthetic routes achieved commercial viability [8].

The extraction process involves multiple distillation stages to separate biphenyl from other aromatic compounds present in coal tar, including benzene, toluene, naphthalene, and anthracene derivatives [8]. Industrial-scale operations achieved biphenyl purities exceeding 95% through careful temperature control and selective condensation techniques [8].

While coal tar extraction historically provided substantial quantities of biphenyl, environmental concerns and the development of more efficient synthetic methodologies have diminished its industrial significance [8]. Contemporary applications of coal tar extraction remain limited to specialized applications where specific impurity profiles or cost considerations favor this approach [8].

Modern Catalytic Coupling Reactions

Contemporary biphenyl synthesis has been revolutionized by the development of sophisticated catalytic coupling methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional approaches. These modern techniques have transformed industrial biphenyl production and enabled access to complex biphenyl derivatives previously difficult to obtain [9].

Ullmann Coupling Mechanisms

Modern Ullmann coupling represents a significant advancement over traditional copper-mediated synthesis, employing well-defined copper catalysts and optimized reaction conditions to achieve superior performance [3] [7]. Contemporary Ullmann methodology utilizes soluble copper salts and specialized ligand systems that enable catalytic turnover under substantially milder conditions than historical approaches [10].

The mechanistic understanding of modern Ullmann coupling has been extensively investigated through computational and experimental studies [4] [6]. The reaction proceeds through a series of well-defined steps involving oxidative addition of aryl halides to copper centers, formation of organocopper intermediates, and subsequent reductive elimination to generate biphenyl products [4] [6].

Oxidative Addition Step

The initial oxidative addition involves coordination of aryl halides to copper(I) centers, resulting in formal oxidation to copper(III) intermediates [4]. This step exhibits strong dependence on the electronic properties of the aryl halide substrate, with electron-deficient halides demonstrating enhanced reactivity [4]. Activation energies for oxidative addition typically range from 15 to 25 kilocalories per mole, with reaction temperatures optimized between 180°C and 250°C [4].

Transmetalation and Coupling

Following oxidative addition, the copper-aryl intermediate undergoes transmetalation with a second aryl halide substrate or couples directly with another copper-aryl species [6]. This step represents the carbon-carbon bond formation event and exhibits activation energies ranging from 18 to 28 kilocalories per mole [6]. The selectivity of this step depends critically on the steric and electronic properties of both coupling partners [6].

Reductive Elimination

The final reductive elimination step releases the biphenyl product and regenerates the copper(I) catalyst [4]. This step typically proceeds with activation energies between 12 and 22 kilocalories per mole and demonstrates high selectivity for biphenyl formation over alternative coupling products [4]. Temperature optimization for reductive elimination ranges from 250°C to 400°C, depending on the specific substrate combination [4].

Modern Ullmann coupling achieves yields ranging from 70% to 95% under optimized conditions, representing substantial improvements over traditional methodologies [11] [12]. The reaction tolerates diverse functional groups and enables synthesis of substituted biphenyl derivatives with excellent regioselectivity [10].

Ligand Effects and Catalyst Design

Contemporary Ullmann coupling employs sophisticated ligand systems that modulate catalyst activity and selectivity [7] [10]. Diamine ligands, amino acid derivatives, and phenanthroline-based systems have demonstrated particular effectiveness in promoting coupling reactions under mild conditions [7]. These ligand systems facilitate catalyst solubility, enhance thermal stability, and provide steric control over product selectivity [10].

The development of heterogeneous Ullmann catalysts has enabled easier product separation and catalyst recycling, addressing important industrial considerations [3]. Supported copper catalysts and copper nanoparticles have shown promising activity while maintaining the mechanistic advantages of homogeneous systems [3].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most versatile and widely employed methodologies for biphenyl synthesis, offering exceptional functional group tolerance and mild reaction conditions [13] [14]. This palladium-catalyzed process couples organoboronic acids with aryl halides to form carbon-carbon bonds with high efficiency and selectivity [13].

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura mechanism proceeds through a well-established palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [13] [15]. The catalytic cycle begins with oxidative addition of aryl halides to palladium(0) complexes, generating palladium(II) intermediates [13].

The transmetalation step involves transfer of the aryl group from the boronic acid substrate to the palladium center, facilitated by base activation of the boronic acid [13]. Common bases employed include potassium carbonate, cesium carbonate, and sodium hydroxide, which enhance the nucleophilicity of the boronic acid through formation of boronate species [13] [16].

Reductive elimination completes the catalytic cycle by forming the carbon-carbon bond and regenerating the palladium(0) catalyst [13]. This step typically proceeds rapidly under the reaction conditions and exhibits high selectivity for the desired cross-coupling product [13].

Substrate Scope and Functional Group Tolerance

Suzuki-Miyaura coupling demonstrates exceptional versatility in substrate scope, accommodating diverse aryl halides and boronic acid partners [14] [16]. Aryl bromides and iodides couple readily under mild conditions with catalyst loadings as low as 0.05 to 2 mole percent [16]. Aryl chlorides, while more challenging, can be effectively coupled using specialized palladium catalysts and elevated temperatures [16].

The reaction tolerates numerous functional groups including esters, amides, nitriles, ethers, and protected alcohols [14]. This broad functional group compatibility enables synthesis of complex biphenyl derivatives in single synthetic operations, significantly streamlining synthetic sequences [14].

Industrial Applications and Process Development

Industrial implementation of Suzuki-Miyaura coupling for biphenyl synthesis has been facilitated by the development of robust, air-stable palladium catalysts and scalable reaction protocols [14]. Commercial applications typically employ palladium acetate or palladium dichloride precursors with phosphine ligands such as triphenylphosphine or specialized bulky phosphines [16].

Process optimization has focused on minimizing palladium usage through catalyst recycling and developing more active catalyst systems [17]. Recent advances include the development of palladacycle precatalysts that enable extremely low catalyst loadings while maintaining high activity [18].

Green Chemistry Considerations

Suzuki-Miyaura coupling aligns well with green chemistry principles through its use of relatively non-toxic organoboronic acid reagents and the generation of boric acid byproducts [14]. The reaction can be conducted in aqueous or mixed aqueous-organic solvent systems, reducing the need for anhydrous conditions [14].

Water-based Suzuki coupling protocols have achieved yields ranging from 75% to 92% while significantly reducing organic solvent usage [14]. These green variants employ specialized ligand systems that maintain catalyst activity in aqueous media while enabling efficient product isolation [14].

Green Chemistry Approaches in Biphenyl Synthesis

The development of environmentally sustainable methodologies for biphenyl synthesis has gained significant attention as chemical industries increasingly prioritize green chemistry principles [19]. Contemporary research has focused on developing metal-free processes, utilizing renewable feedstocks, and minimizing waste generation while maintaining synthetic efficiency [20] [21].

Metal-Free Synthetic Approaches

Recent investigations have demonstrated the feasibility of metal-free biphenyl synthesis through innovative methodologies that eliminate the need for expensive transition metal catalysts [21] [22]. These approaches represent significant advances in sustainable synthesis by reducing cost, minimizing metal contamination, and eliminating catalyst disposal issues [21].

Persulfate-Promoted Synthesis

Persulfate-mediated biphenyl formation utilizes sodium or potassium persulfate as oxidizing agents to promote carbon-carbon bond formation under mild conditions [21]. This methodology employs biomass-derived triacetic acid lactone as a starting material, coupling with phenylacetylene derivatives to generate substituted biphenyl compounds [21].

The persulfate-promoted process operates at temperatures ranging from 25°C to 60°C in aqueous media, demonstrating excellent compatibility with green chemistry principles [21]. Reaction yields typically range from 60% to 80% with high regioselectivity favoring the desired biphenyl products [21]. The methodology tolerates diverse functional groups and enables synthesis of complex biphenyl derivatives without metal catalyst requirements [21].

Carbon Catalyst Systems

Metal-free carbon catalysts have emerged as promising alternatives for biphenyl synthesis through oxidative dehydrogenation pathways [22]. Air-oxidized activated carbon demonstrates catalytic activity for biphenyl formation from phenyl cyclohexene substrates, achieving yields of 74% under optimized conditions [22].

The carbon catalyst methodology operates at 140°C under oxygen atmosphere, utilizing the redox properties of quinoidal surface groups to facilitate carbon-carbon bond formation [22]. Apparent activation energies of 54.5 kilojoules per mole indicate moderate energy requirements compared to traditional thermal processes [22]. The catalyst exhibits good recyclability over multiple reaction cycles, supporting industrial sustainability objectives [22].

Biomass-Derived Synthesis Routes

The utilization of renewable biomass feedstocks for biphenyl synthesis represents a significant advancement toward sustainable chemical production [20]. These methodologies harness abundant biological materials to replace petroleum-derived starting materials while maintaining synthetic efficiency [20].

Renewable 4,4'-Dimethylbiphenyl Synthesis

Recent developments in biomass-derived biphenyl synthesis have focused on renewable production of 4,4'-dimethylbiphenyl through two-step processes involving 2-methylfuran oxidative coupling [20]. The initial step involves palladium-catalyzed oxidative coupling of 2-methylfuran to form 5,5'-dimethyl-2,2'-bifuran with space-time yields reaching 1.10 moles per liter per hour [20].

The second step employs Diels-Alder cycloaddition followed by dehydration to convert the bifuran intermediate to 4,4'-dimethylbiphenyl [20]. Process intensification studies have achieved 108-fold scale-up increases while maintaining product selectivity and yield [20]. The use of homogeneous lanthanum triflate catalysts has enabled temperature reductions of 70°C compared to traditional heterogeneous systems [20].

Triacetic Acid Lactone Utilization

Triacetic acid lactone, derived from biomass fermentation, serves as a versatile building block for biphenyl synthesis through metal-free coupling reactions [21]. This approach demonstrates the potential for integrating biotechnology with synthetic chemistry to create sustainable production pathways [21].

The methodology achieves high yields with excellent regioselectivity while utilizing water as the primary solvent [21]. Environmental impact assessments indicate substantial reductions in carbon footprint compared to petroleum-derived routes [21]. The process generates minimal waste and employs renewable starting materials that can be continuously replenished through biological production [21].

Microwave-Assisted and Flow Chemistry

Modern green chemistry approaches have incorporated advanced reactor technologies to enhance energy efficiency and reduce reaction times [23]. Microwave-assisted synthesis and continuous flow chemistry represent important technological advances that support sustainable biphenyl production [23].

Microwave-Enhanced Synthesis

Microwave irradiation provides rapid, uniform heating that can significantly reduce reaction times and energy consumption in biphenyl synthesis [23]. The methodology achieves yields ranging from 80% to 95% while reducing reaction times from hours to minutes [23]. Microwave heating enables precise temperature control and rapid thermal cycling that can enhance reaction selectivity [23].

Continuous Flow Processing

Flow chemistry systems enable continuous biphenyl production with enhanced heat and mass transfer characteristics [23]. These systems demonstrate yields ranging from 85% to 98% while providing excellent reproducibility and scalability [23]. Continuous processing reduces waste generation through improved atom economy and enables real-time reaction monitoring and control [23].

Purity

Physical Description

Liquid

Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH]

Solid

WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.

White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution

Colorless to pale-yellow solid with a pleasant, characteristic odor.

Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide]

Color/Form

Colorless leaflets

Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color.

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

256.1 °C

256.10 °C. @ 760.00 mm Hg

256 °C

489 °F

Flash Point

235 °F

235 °F, 113 °C, (Closed cup)

113 °C c.c.

Heavy Atom Count

Vapor Density

5.31 (Air= 1)

Relative vapor density (air = 1): 5.3

5.31

Density

1.041 at 20 °C/4 °C

Sp gr: 1.04 (water= 1)

Relative density (water = 1): 1.04

1.04

LogP

4.01

log Kow = 4.01

3.16/4.09

Odor

... Pleasant, characteristic odor.

Pleasant, butter-like

Odor Threshold

Odor Threshold High: 0.05 [mmHg]

Odor threshold from CHEMINFO

low 0.0062 mg/cu m, high 0.3 mg/cu m

Odor threshold: detection: 0.0005 mg/kg

Decomposition

Appearance

Melting Point

69 °C

71 °C

70 °C

156 °F

Storage

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.00893 [mmHg]

8.93X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 1.19

0.005 mmHg

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

68409-73-4

81846-81-3

Absorption Distribution and Excretion

(14)C-Biphenyl was orally administered to rats and urine was collected. After 96 hours 92% of the radioactivity had been excreted. Urinary excretion accounted for more than 84% of the administered label (75.8% within 24 hours) and fecal excretion for 7.3% (5.8% within 24 hours) of the radioactivity.

The biliary excretion of metabolites of biphenyl ... was shown ... to be increased by pre-treatment with hepatic-microsomal-enzyme inducers and to be decreased by enzyme inhibitors after dosing with parent compounds, but no effect was observed after dosing with metabolites.

In rats, rabbits, and pigs, most biphenyl metabolites are excreted in the urine. Following an oral dose of 100 mg (14C)biphenyl/kg body weight, rats excreted 82% of the administered radioactivity (76% in urine) within 24 h. The recovery rate after 4 days was 92%, with 7% of the administered radioactivity detected in the feces and traces in the exhaled air. Eight days after administration, radioactivity in the tissues was 0.6% of the applied dose. In none of the species examined was unmetabolized biphenyl found in the urine.

Metabolism Metabolites

Biphenyl ... was monohydroxylated by hamster-liver microsomes at positions 2 (minor) & 4; small quantities of 2,2'- & 4,4'-dihydroxybiphenyl were also tentatively identified.

It is metabolized in rat to 4-hydroxybiphenyl (30% of dose) & its glucuronide (20%), 4,4'- & 3,4-dihydroxybiphenyls (5% & 3% respectively) & 4-phenylphenylmercapturic acid (1.3%). Principal metabolite in rabbit, dog & mouse is also 4-hydroxybiphenyl, but mouse also excretes 2-hydroxybiphenyl in urine.

Phenobarbital type inducers increase 4-hydroxy biphenyl formation & 3-methylcholanthrene type inducers increase 2-hydroxy biphenyl formation.

For more Metabolism/Metabolites (Complete) data for BIPHENYL (15 total), please visit the HSDB record page.

Diphenyl is well absorbed through the gastrointestinal tract. It is rapidly metabolized to 4-hydroxybiphenyl, 4-phenyl-catechol and 4,4'-dihydroxyphenyl, which are excreted in urine and bile as glucuronide and mercapturic conjugates. The metabolites of diphenyl, mainly 4-hydroxybiphenyl, are excreted rapidly and almost exclusively in the urine. Acute oral toxicity is moderate. (T48, A588).

Wikipedia

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

/Produced/ by passing benzene vapors over ferroso-ferric or lead oxide at high temp, in small quantities.

... Suppliers recover biphenyl from high boiler fractions that accompany the hydrodealkylation of toluene to benzene. Numerous hydrodealkylation processes have been developed. Most have the common feature that toluene or other alkylbenzene plus hydrogen is passed under pressure through a tubular reactor at high temperature. Methane and benzene are the principal products formed. Dealkylation conditions are sufficiently severe to cause some dehydrocondensation of benzene and toluene molecules. Approximately 1 kg of biphenyl per 100 kg of benzene is produced.

High purity biphenyl is currently produced ... by direct dehydrocondensation of benzene.

For more Methods of Manufacturing (Complete) data for BIPHENYL (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1,1'-Biphenyl: ACTIVE

Aromatic hydrocarbons, biphenyl-rich: INACTIVE

By-product biphenyl is usually sold as a dye carrier in the molten state in tank truck or tank car lots. Grades of higher purity are also sold in the molten state or as flakes in 22.7 kg bags.

Analytic Laboratory Methods

Separation from ground fruit by steam-distillaton, reaction with formaldehyde, sulfuric acid, and ferric sulfate, and colorimetric determination at 610 nm.

Method: NIOSH 2530; Procedure: gas chromatography, flame ionization detection; Analyte: biphenyl; Matrix: air; Detection Limit: 0.09 ug/sample.

Method: EPA 642; Procedure: high-performance liquid chromatography; Analyte: biphenyl; Matrix: municipal and industrial wastewater; Detection Limit: 0.04 ug/L.

For more Analytic Laboratory Methods (Complete) data for BIPHENYL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Diphenyl is thermally stable...

Biphenyl is one of the most thermally stable of all organic compounds.

Dates

Human CYP enzyme-activated clastogenicity of 2-ethylhexyl diphenyl phosphate (a flame retardant) in mammalian cells

Zhihong Chen, Jiayi Xie, Qing Li, Keqi Hu, Zongying Yang, Hang Yu, Yungang LiuPMID: 34380225 DOI: 10.1016/j.envpol.2021.117527

Abstract

2-Ethylhexyl diphenyl phosphate (EHDPP) is a common flame retardant and environmental pollutant, exposing humans with endocrinal disrupting potentials. Its mutagenicity, especially following metabolism, remains unclear. In this study, molecular docking analysis indicated that EHDPP was a potential substrate for several human CYP enzymes except for CYP1A1. Among V79-derived cell lines genetically engineered for the expression of each CYP, EHDPP (6 h exposure/18 h recovery) did not induce micronuclei in the V79 or V79-derived cells expressing human CYP1A1, however, it was positive in V79-derived cell lines expressing human CYP2E1, 3A4, and 2B6. In a human hepatoma (HepG2) cell line, EHDPP (48 h exposure) moderately induced micronuclei, which was blocked by 1-aminobenzotriazole (ABT, 60 μM, inhibitor of CYPs); pretreating HepG2 cells with bisphenol AF, another organic pollutant as inducer of CYPs (0.1 μM for 16 h), significantly potentiated micronuclei formation by EHDPP, threshold being decreased from 10 to 1.25 μM. This effect was blocked by ABT, drastically reduced by ketoconazole (inhibiting CYP3A expression/activity), and moderately inhibited by trans-1,2-dichloroethylene (selective CYP2E1 inhibitor). Immunofluorescent centromere protein B staining indicated that EHDPP-induced micronuclei in V79-derived cell lines expressing human CYP2E1 and 3A4 were predominantly centromere-negative, and that in HepG2 cells pretreated with bisphenol AF (for inducing multiple CYPs) were purely centromere-negative. In bisphenol AF-pretreated HepG2 cells EHDPP potently induced DNA breaks, as indicated by the comet assay and Western blot analysis of γ-H2AX. In conclusion, our study suggests that EHDPP is potently clastogenic, following activation by several human CYP enzymes, CYP3A4 being a major one.Enantioselective Toxicity Effects of 2,2',3,5',6-Pentachloro Biphenyl (PCB-95) on Developing Brains in Zebrafish Larvae

Prabha Ranasinghe, Robert J Thorn, Robbert Creton, Cindy M LeePMID: 34230987 DOI: 10.1007/s00128-021-03294-5

Abstract

2,2',3,5',6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. However, understanding enantioselective toxic effects for PCB-95 is in its infancy. To investigate these toxic effects, zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied. Results indicated dose dependent reduction of brain sizes with increased brain cell death in racemic and R(-)-PCB-95 treated groups. To provide a mechanistic basis for the observed neurotoxicity, gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were analysed. Antioxidant genes were up regulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity. These results suggest that the exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae and may confer risks associated with enantioselective enrichment of PCB-95 in the environment.

Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction

Tianyu Wang, Shi Cai, Mingming Wang, Wanheng Zhang, Kuojun Zhang, Dong Chen, Zheng Li, Sheng JiangPMID: 34056906 DOI: 10.1021/acs.jmedchem.1c00010

Abstract

With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 interaction has become a promising method for the discovery of cancer therapy. Due to the inherent limitations of antibodies, it is necessary to search for small-molecule inhibitors against the PD-1/PD-L1 axis. We report the design, synthesis, and evaluationand

of a series of novel biphenyl pyridines as the inhibitors of PD-1/PD-L1. 2-(((2-Methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (

) was found to inhibit the PD-1/PD-L1 interaction with an IC

value of 3.8 ± 0.3 nM and enhance the killing activity of tumor cells by immune cells. Compound

displays great pharmacokinetics (oral bioavailability of 22%) and significant

antitumor activity in a CT26 mouse model. Flow cytometry and immunohistochemistry data indicated that compound

activates the immune activity in tumors. These results suggest that compound

is a promising small-molecule inhibitor against the PD-1/PD-L1 axis and merits further development.

Discovery of G Protein-Biased Ligands against 5-HT

Jieon Lee, Rina Kwag, Soyeon Lee, Doyoung Kim, Jiwan Woo, Yakdol Cho, Hak Joong Kim, Jeongjin Kim, Byungsun Jeon, Hyunah ChooPMID: 34032427 DOI: 10.1021/acs.jmedchem.1c00110

Abstract

There has been significant attention concerning the biased agonism of G protein-coupled receptors (GPCRs), and it has resulted in various pharmacological benefits. 5-HTR belongs to a GPCR, and it is a promising pharmaceutical target for the treatment of neurodevelopmental and neuropsychiatric disorders. Based on our previous research, we synthesized a series of 6-chloro-2'-methoxy biphenyl derivatives

,

, and

with a variety of amine scaffolds. These compounds were evaluated for their binding affinities to 5-HTR subtypes and their functional selectivity toward the Gs protein and the β-arrestin signaling pathways of 5-HT

R. Among them, 2-(6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)-

-ethylethan-1-amine,

, was found to be a G-protein-biased ligand of 5-HT

R. In an

study with

transgenic mice, the self-grooming behavior test was performed with

, which increased the duration of self-grooming. The experiments further suggested that 5-HT

R is associated with autism spectrum disorders (ASDs) and could be a therapeutic target for the treatment of stereotypy in ASDs.

Stimuli-responsive biphenyl-tripeptide supramolecular hydrogels as biomimetic extracellular matrix scaffolds for cartilage tissue engineering

Xing Li, Shaoquan Bian, Mingda Zhao, Xiaowen Han, Jie Liang, Kefeng Wang, Qing Jiang, Yong Sun, Yujiang Fan, Xingdong ZhangPMID: 34245894 DOI: 10.1016/j.actbio.2021.07.007

Abstract

Supramolecular hydrogel composed of aromatic short peptide gelator was an attractive biomaterial owing to its simple and convenient synthetic route, nano-fibrillar microstructure resembling natural collagen fibers and intelligent response to external stimulus. Herein, stimuli-responsive biphenyl-tripeptide supramolecular hydrogels was prepared to simulate extracellular matrix scaffolds by temperature switch, ion induction and pH switch. The amino acid arrangement substantially affected gelation behavior, only BPAA-βAFF and BPAA-FFβA could form nanostructured supramolecular hydrogels with 8-10 nm nanotubes or nanofibers by potential intermolecular hydrogen bond interactions and π-π stacking. The minimum gelation concentration (MGC) and maximum storage modulus were 0.4 mM (0.023 wt%) and around 8.2 KPa. The two supramolecular hydrogels could support adhesion and proliferation of L929 cells. Moreover, the BPAA-βAFF hydrogel promoted proliferation and ECM secretion of chondrocytes in vitro, and facilitate the phenotype maintenance of hyaline cartilage. All the results demonstrated that BPAA-βAFF hydrogel hold great potential application prospects in cartilage tissue engineering. STATEMENT OF SIGNIFICANCE: Diphenylalanine was served as a core segment conjugating with 4-biphenylacetic acid (BPAA) to produce biphenyl-tripeptide compounds with transforming amino sequence, and multiple external stimuli was applied to study the gelation properties of the aromatic short peptide gelators. "FF" brick (phenylalanine-phenylalanine) was crucial for formation of fibrous supramolecular hydrogels. Meanwhile, the sequence of amino acids arrangement also had an essential effect on the gelation behavior. Optimal BPAA-βAFF with ultra-low minimum gelation concentration (0.4 mM, about 0.023 wt%) and similar microstructure to extracellular matrix (ECM) of nature cartilage tissue could promote the proliferation and ECM secretion of chondrocytes in vitro, and facilitate the formation of hyaline cartilage.Hydrophobic Pocket Occupation Design of Difluoro-Biphenyl-Diarylpyrimidines as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: from

Li Ding, Christophe Pannecouque, Erik De Clercq, Chunlin Zhuang, Fen-Er ChenPMID: 33851529 DOI: 10.1021/acs.jmedchem.1c00128

Abstract

Considering the nonideal metabolic stability of the difluoro-biphenyl-diarylpyrimidine lead compound, a series of novel alkylated difluoro-biphenyl-diarylpyrimidines were designed and synthesized based on their structure. Introducing alkyl or substituted alkyl groups on the linker region to block the potential metabolic sensitive sites generated 22 derivatives. Among them, compound

with an

-methyl group displayed excellent anti-HIV-1 activity and selectivity. The methyl group was hopped to the central pyrimidine to occupy the small linker region and maintain the water-mediated hydrogen bond observed in the binding of compound

with RT. The resulting compound

exhibited an improved anti-HIV-1 activity, much lower cytotoxicity, and nanomolar activity toward multiple mutants. In addition,

has a better stability in human liver microsomes than

. Moreover, no apparent in vivo acute toxicity was observed in

-treated female, especially pregnant mice. This series of alkylated compounds with highly potency and safety represent a promising lead template for future discovery.

Novel Dual-Target μ-Opioid Receptor and Dopamine D

Alessandro Bonifazi, Francisco O Battiti, Julie Sanchez, Saheem A Zaidi, Eric Bow, Mariia Makarova, Jianjing Cao, Anver Basha Shaik, Agnieszka Sulima, Kenner C Rice, Vsevolod Katritch, Meritxell Canals, J Robert Lane, Amy Hauck NewmanPMID: 34011153 DOI: 10.1021/acs.jmedchem.1c00611

Abstract

The need for safer pain-management therapies with decreased abuse liability inspired a novel drug design that retains μ-opioid receptor (MOR)-mediated analgesia, while minimizing addictive liability. We recently demonstrated that targeting the dopamine Dreceptor (D

R) with highly selective antagonists/partial agonists can reduce opioid self-administration and reinstatement to drug seeking in rodent models without diminishing antinociceptive effects. The identification of the D

R as a target for the treatment of opioid use disorders prompted the idea of generating a class of ligands presenting bitopic or bivalent structures, allowing the dual-target binding of the MOR and D

R. Structure-activity relationship studies using computationally aided drug design and

binding assays led to the identification of potent dual-target leads (

,

, and

), based on different structural templates and scaffolds, with moderate (sub-micromolar) to high (low nanomolar/sub-nanomolar) binding affinities. Bioluminescence resonance energy transfer-based functional studies revealed MOR agonist-D

R antagonist/partial agonist efficacies that suggest potential for maintaining analgesia with reduced opioid-abuse liability.

A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders

Patrick D Fischer, Evangelos Papadopoulos, Jon M Dempersmier, Zi-Fu Wang, Radosław P Nowak, Katherine A Donovan, Joann Kalabathula, Christoph Gorgulla, Pierre P M Junghanns, Eihab Kabha, Nikolaos Dimitrakakis, Ognyan I Petrov, Constantine Mitsiades, Christian Ducho, Vladimir Gelev, Eric S Fischer, Gerhard Wagner, Haribabu ArthanariPMID: 33892272 DOI: 10.1016/j.ejmech.2021.113435

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is the master regulator of cap-dependent protein synthesis. Overexpression of eIF4E is implicated in diseases such as cancer, where dysregulation of oncogenic protein translation is frequently observed. eIF4E has been an attractive target for cancer treatment. Here we report a high-resolution X-ray crystal structure of eIF4E in complex with a novel inhibitor (i4EG-BiP) that targets an internal binding site, in contrast to the previously described inhibitor, 4EGI-1, which binds to the surface. We demonstrate that i4EG-BiP is able to displace the scaffold protein eIF4G and inhibit the proliferation of cancer cells. We provide insights into how i4EG-BiP is able to inhibit cap-dependent translation by increasing the eIF4E-4E-BP1 interaction while diminishing the interaction of eIF4E with eIF4G. Leveraging structural details, we designed proteolysis targeted chimeras (PROTACs) derived from 4EGI-1 and i4EG-BiP and characterized these on biochemical and cellular levels. We were able to design PROTACs capable of binding eIF4E and successfully engaging Cereblon, which targets proteins for proteolysis. However, these initial PROTACs did not successfully stimulate degradation of eIF4E, possibly due to competitive effects from 4E-BP1 binding. Our results highlight challenges of targeted proteasomal degradation of eIF4E that must be addressed by future efforts.Anna Nowak, Martyna Zagórska-Dziok, Paula Ossowicz-Rupniewska, Edyta Makuch, Wiktoria Duchnik, Łukasz Kucharski, Urszula Adamiak-Giera, Piotr Prowans, Norbert Czapla, Piotr Bargiel, Jan Petriczko, Marta Markowska, Adam Klimowicz

PMID: 34200200 DOI: 10.3390/molecules26113456

Abstract

L. is a popular and well-known medicinal plant. In this study, an attempt to evaluate the possibility of using this plant in preparations for the care and treatment of skin diseases was made. The antioxidant, antiaging and anti-inflammatory properties of ethanolic extracts from(FEE) were assessed. Qualitative and quantitative evaluation of extracts chemically composition was performed by gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The total polyphenol content (TPC) of biologically active compounds, such as the total content of polyphenols (TPC), flavonoids (TFC), and assimilation pigments, as well as selected phenolic acids, was assessed. FEE was evaluated for their anti-inflammatory and antiaging properties, achieving 68% inhibition of lipoxygenase activity, 60% of collagenase and 49% of elastase. FEE also showed high antioxidant activity, reaching to 87% of free radical scavenging using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 59% using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Additionally, in vitro penetration studies were performed using two vehicles, i.e., a hydrogel and an emulsion containing FEE. These studies showed that the active ingredients contained in FEE penetrate through human skin and accumulate in it. The obtained results indicate that

may be an interesting plant material to be applied as a component of cosmetic and dermatological preparations with antiaging and anti-inflammatory properties.

Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-

Stefano Sainas, Marta Giorgis, Paola Circosta, Valentina Gaidano, Davide Bonanni, Agnese C Pippione, Renzo Bagnati, Alice Passoni, Yaqi Qiu, Carina Florina Cojocaru, Barbara Canepa, Alessandro Bona, Barbara Rolando, Mariia Mishina, Cristina Ramondetti, Barbara Buccinnà, Marco Piccinini, Mohammad Houshmand, Alessandro Cignetti, Enrico Giraudo, Salam Al-Karadaghi, Donatella Boschi, Giuseppe Saglio, Marco L LolliPMID: 33844533 DOI: 10.1021/acs.jmedchem.0c01549

Abstract

The connection with acute myelogenous leukemia (AML) of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has attracted significant interest from pharma as a possible AML therapeutic target. We recently discovered compound

, a potent

DHODH inhibitor (IC

= 1.2 nM), able to induce myeloid differentiation in AML cell lines (THP1) in the low nM range (EC

= 32.8 nM) superior to brequinar's phase I/II clinical trial (EC

= 265 nM). Herein, we investigate the

drug-like properties observing good metabolic stability and no toxic profile when administered at doses of 10 and 25 mg/kg every 3 days for 5 weeks (Balb/c mice). Moreover, in order to identify a backup compound, we investigate the SAR of this class of compounds. Inside the series,

is characterized by higher potency in inducing myeloid differentiation (EC

= 17.3 nM), strong proapoptotic properties (EC

= 20.2 nM), and low cytotoxicity toward non-AML cells (EC

(Jurkat) > 100 μM).